2-Bromo-1-methylpyridin-1-ium iodide
Overview
Description
2-Bromo-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula CHBrIN . It is also known by other names such as 2-Brom-1-methylpyridiniumiodid, 2-Bromo-1-methylpyridinium iodide, and Iodure de 2-bromo-1-méthylpyridinium .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), iodine (I), and nitrogen (N) atoms . The average mass of the molecule is 299.935 Da, and the monoisotopic mass is 298.880646 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of CHBrIN, an average mass of 299.935 Da, and a monoisotopic mass of 298.880646 Da .Scientific Research Applications
Catalytic Applications
2-Bromo-1-methylpyridin-1-ium iodide has been utilized in catalytic applications. For example, a bromo-capped diruthenium(i,i) complex, which is analogous to this compound, has demonstrated effectiveness in bromination reactions and olefin aziridination, indicating its potential in catalytic processes involving bromine generation (Sengupta et al., 2018).
Reactivity and Structural Analysis
Studies on the reactivity of brominated pyridines have contributed to understanding the formation of various compounds from 2-Bromo-1-methylpyridin-1-ium salts. These studies offer insights into the formation of specific pyridones, aiding in the understanding of this compound's chemical behavior (Wibaut et al., 1939).
Material Synthesis and Coordination Polymers
This compound plays a role in the synthesis of materials and coordination polymers. Research involving cadmium dihalides and pyridine derivatives, including bromo- or methylpyridine, has led to the creation of various complexes and coordination polymers, demonstrating the compound's utility in material science (Hu et al., 2003).
Analytical Applications
The compound has been employed in analytical chemistry, particularly in the determination of thiol groups. For instance, 2-Chloro-1-methylpyridinium iodide, a related compound, reacts with thiol groups, indicating potential applications in analytical methodologies (Bald, 1980).
Organic Synthesis and Coupling Reactions
It has been used in organic synthesis, particularly in coupling reactions. A study on 5-bromo-2-pyridylzinc iodide demonstrates the utility of brominated pyridines in various coupling reactions, underscoring its importance in organic synthetic processes (Rieke & Kim, 2011).
Crystal Engineering
The compound's unique properties have been explored in crystal engineering. N-methyl-3,5-dibromopyridinium iodide, for example, has been studied for its short C–Br⋯I halogen bonding, indicating its potential in the design of novel crystal structures (Logothetis et al., 2004).
Environmental Applications
This compound and related compounds have found applications in environmental science, such as oil spill remediation in seawater. Asymmetric dicationic ionic liquids derived from similar structures have been effective in dispersing oil spills, highlighting the environmental significance of these compounds (Shafiee et al., 2021).
Biomedical Imaging
In the field of biomedical imaging, derivatives of this compound have been utilized in developing mitochondrial-targeted pH fluorescent probes. These probes are significant for visualizing mitochondrial pH fluctuations in live cells, demonstrating the compound's application in medical research (Lin et al., 2018).
Polymerization and Material Science
The compound has been involved in the polymerization of ionic liquid monomers and the development of materials like multi-walled carbon nanotubes. These studies underscore its role in advanced material synthesis and engineering (Chang et al., 2012).
Extraction and Solvent Extraction Techniques
This compound is relevant in extraction processes, particularly in the selective extraction and stripping of metals from solutions. Studies involving imidazolium bromides in solvent extraction techniques have demonstrated the compound's effectiveness in such processes (Eyupoglu & Polat, 2015).
Electrochemistry
In electrochemistry, the reduction of bromine- and iodine-substituted salts of N-methylpyridinium, including this compound, has been a subject of study. These investigations provide insights into the electrochemical behaviors and potentials of these compounds (Nekrasov et al., 1997).
Properties
IUPAC Name |
2-bromo-1-methylpyridin-1-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAZKUDTZUIOQK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1Br.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481644 | |
Record name | Pyridinium, 2-bromo-1-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52693-56-8 | |
Record name | Pyridinium, 2-bromo-1-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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